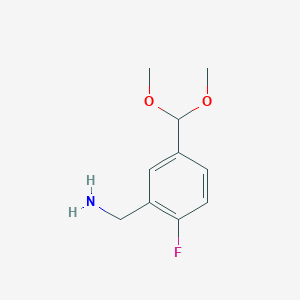![molecular formula C15H13ClF3N3O2 B3035639 {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}(morpholino)methanone CAS No. 338397-47-0](/img/structure/B3035639.png)
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}(morpholino)methanone
Overview
Description
This compound is a complex organic molecule with a molecular formula of C15H13ClF3N3O2 . It contains a pyridine ring and a pyrrole ring, both of which are nitrogen-containing heterocycles. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom, while the pyrrole ring is substituted with a morpholino group and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a pyrrole ring, both of which are five-membered rings containing one nitrogen atom. The pyridine ring carries a trifluoromethyl group and a chlorine atom, while the pyrrole ring carries a morpholino group and a methanone group .
Scientific Research Applications
Photocatalytic Degradation of Pollutants
Research has shown that compounds like pyridine and morpholine can be effectively degraded through photocatalytic processes, using TiO2 under UV light. This method is significant for removing aromatic and alicyclic pollutants from water, improving water quality and safety (Pichat, 1997).
Phosphonic Acid Synthesis and Applications
Phosphonic acids, featuring a phosphorus atom bonded to three oxygen atoms and one carbon atom, find extensive applications due to their structural analogy with phosphate moieties. They are used in various domains, including bioactive properties, bone targeting, and the design of supramolecular materials. The synthesis methods for phosphonic acids are diverse, offering multiple pathways for creating new compounds with potential applications in chemistry, biology, and physics (Sevrain et al., 2017).
Morpholino Oligos in Gene Function Studies
Morpholino oligos have been utilized to inhibit gene function across various model organisms, offering a simple and rapid method to study gene function. This application is crucial for understanding gene roles and interactions in developmental biology (Heasman, 2002).
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL) is an important technique for studying the organization of biological systems. It involves the use of photoreactive groups like arylazide, benzophenone, and diazirine for identifying interaction sites within biomolecules. PAL has been applied in various structural biology fields, helping to elucidate interactions and conformations of proteins and other biomolecules (Vodovozova, 2007).
properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2/c16-11-8-10(15(17,18)19)9-20-13(11)22-3-1-2-12(22)14(23)21-4-6-24-7-5-21/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHBVOUFHKVODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}(morpholino)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene](/img/structure/B3035558.png)
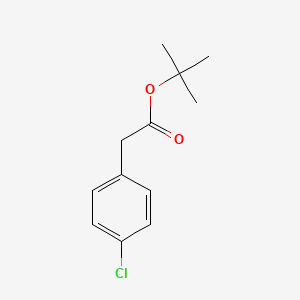
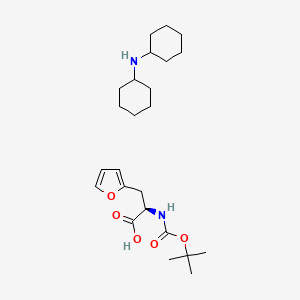


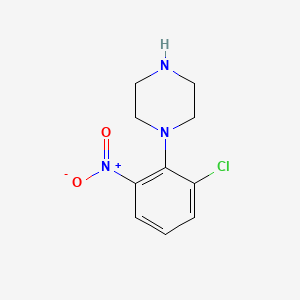
![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)
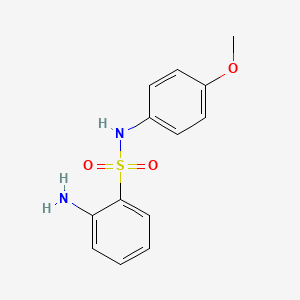
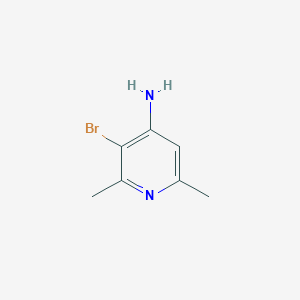
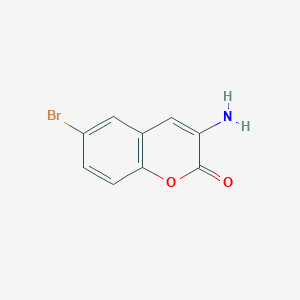
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)
![3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3035573.png)

